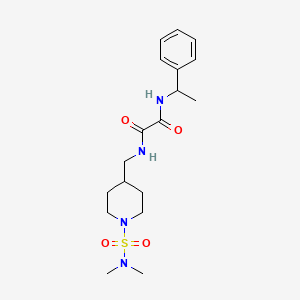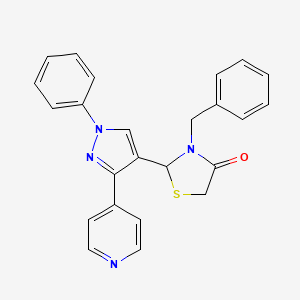![molecular formula C18H24N6O3 B2401152 ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate CAS No. 1291854-10-8](/img/no-structure.png)
ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate” is a compound that belongs to the class of 1,2,3-triazoles . These compounds are known for their notable therapeutic importance and are linked with amine and ester groups . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of this compound involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This process results in a series of 1,2,3-triazole hybrids containing amine-ester functionality .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using different spectral techniques . High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of this compound are available .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily associated with its synthesis. The Cu(I) catalyzed [3 + 2] dipolar cycloaddition is a key reaction in the formation of this compound .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Triazole derivatives, including compounds similar to the one , have been synthesized and evaluated for their antimicrobial and antifungal properties. Bektaş et al. (2007) reported the synthesis of novel 1,2,4-triazole derivatives and their good to moderate antimicrobial activities against various microorganisms Bektaş et al., 2007. Similarly, Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing different acid moieties linked to triazole and evaluated their antimicrobial, antilipase, and antiurease activities, finding some compounds to possess significant activities Başoğlu et al., 2013.
Antitumor Activities
The exploration of triazole derivatives for antitumor applications has also been reported. Ding et al. (2016) prepared a series of 1,2,4-triazole Schiff bases and found them to exhibit significant inhibitory activity against tumor cells, with certain compounds showing up to 99.70% inhibition Ding et al., 2016.
Enzyme Inhibitory Activities
Triazole compounds have been investigated for their enzyme inhibitory effects as well. Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues targeting Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential of such compounds in addressing tuberculosis through enzyme inhibition Jeankumar et al., 2013.
Green Chemistry and Novel Synthesis Methods
Recent studies have also focused on green synthesis methods for triazole derivatives, aiming to improve efficiency and reduce environmental impact. Khaligh et al. (2020) introduced an efficient additive for the eco-friendly synthesis of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives, emphasizing the importance of sustainable practices in chemical synthesis Khaligh et al., 2020.
Mecanismo De Acción
Target of Action
The compound “ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate” contains an indole moiety . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Biochemical Pathways
Indole derivatives are known to have various biologically vital properties .
Result of Action
Indole derivatives have been found to have various biological activities, including anti-inflammatory, antiviral, and anticancer effects .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate involves the reaction of 4-ethylphenylhydrazine with ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate to form ethyl 4-({4-ethylphenyl}amino)piperazine-1-carboxylate. This intermediate is then reacted with sodium azide and copper sulfate to form ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate.", "Starting Materials": ["4-ethylphenylhydrazine", "ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate", "sodium azide", "copper sulfate"], "Reaction": ["Step 1: React 4-ethylphenylhydrazine with ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate in the presence of a base such as triethylamine to form ethyl 4-({4-ethylphenyl}amino)piperazine-1-carboxylate.", "Step 2: React ethyl 4-({4-ethylphenyl}amino)piperazine-1-carboxylate with sodium azide and copper sulfate in the presence of a solvent such as DMF to form ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate.", "Step 3: Purify the product using techniques such as column chromatography or recrystallization."] } | |
Número CAS |
1291854-10-8 |
Fórmula molecular |
C18H24N6O3 |
Peso molecular |
372.429 |
Nombre IUPAC |
ethyl 4-[5-(4-ethylanilino)-2H-triazole-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N6O3/c1-3-13-5-7-14(8-6-13)19-16-15(20-22-21-16)17(25)23-9-11-24(12-10-23)18(26)27-4-2/h5-8H,3-4,9-12H2,1-2H3,(H2,19,20,21,22) |
Clave InChI |
VILYUBYZOVGWGW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C(=O)OCC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-fluoro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2401071.png)
![2-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2401072.png)
![N'-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide](/img/structure/B2401074.png)
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-2-[methyl(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2401075.png)





![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid](/img/structure/B2401087.png)
![2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2401088.png)

![1-(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2401091.png)